1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride
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Overview
Description
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable indole derivative and a cyclopropane precursor under acidic or basic conditions.
Acetylation: The ethanone moiety is introduced via acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
- 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-YL)ethanone
Uniqueness: 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and ethanone functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
873056-10-1 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14;/h2-3,6H,4-5,7,13H2,1H3;1H |
InChI Key |
BRXOBULOWOETHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N.Cl |
Origin of Product |
United States |
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